molecular formula C21H23N3O6 B2752665 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(2,4-dimethoxyphenyl)urea CAS No. 894040-50-7

3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(2,4-dimethoxyphenyl)urea

Cat. No.: B2752665
CAS No.: 894040-50-7
M. Wt: 413.43
InChI Key: OKXTUIZOVIAIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(2,4-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C21H23N3O6 and its molecular weight is 413.43. The purity is usually 95%.
The exact mass of the compound 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethoxyphenyl)urea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(2,4-dimethoxyphenyl)urea is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C20H24N2O5C_{20}H_{24}N_{2}O_{5}, with a molecular weight of approximately 368.42 g/mol. The structural features include a urea moiety linked to a pyrrolidine ring and a benzodioxin derivative, which are known to influence biological interactions.

PropertyValue
Molecular FormulaC20H24N2O5
Molecular Weight368.42 g/mol
IUPAC NameThis compound

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Enzyme Inhibition : The urea moiety may interact with various enzymes, potentially inhibiting their activity. This is significant in therapeutic contexts where enzyme modulation is required.
  • Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
  • Antioxidant Activity : Given the presence of the benzodioxin structure, the compound may exhibit antioxidant properties, protecting cells from oxidative stress.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of benzodioxin can inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Some related compounds have demonstrated efficacy against bacterial and fungal strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Certain derivatives have been reported to reduce inflammation markers in vitro and in vivo.

Case Studies

Several studies have investigated the biological effects of compounds similar to this compound:

  • Anticancer Efficacy in Cell Lines : A study evaluated the cytotoxic effects of related compounds on human breast cancer cell lines (MCF-7). Results indicated significant dose-dependent inhibition of cell viability, correlating with increased apoptosis markers.
    Compound TestedIC50 (µM)Mechanism
    Compound A12.5Apoptosis induction
    Compound B8.0Cell cycle arrest
  • Antimicrobial Testing : Another study assessed the antimicrobial activity of a similar benzodioxin derivative against Staphylococcus aureus and Escherichia coli. The derivative exhibited an MIC of 32 µg/mL against both strains.

Properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2,4-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6/c1-27-15-4-5-16(18(11-15)28-2)23-21(26)22-13-9-20(25)24(12-13)14-3-6-17-19(10-14)30-8-7-29-17/h3-6,10-11,13H,7-9,12H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXTUIZOVIAIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.